molecular formula C6H3ClN2S2 B1603621 6-Chlorothiazolo[4,5-b]pyridine-2-thiol CAS No. 488742-54-7

6-Chlorothiazolo[4,5-b]pyridine-2-thiol

Cat. No. B1603621
M. Wt: 202.7 g/mol
InChI Key: WNODJDUJWQRQEQ-UHFFFAOYSA-N
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Description

6-Chlorothiazolo[4,5-b]pyridine-2-thiol is a heterocyclic organic compound that contains a thiazole ring and a pyridine ring in its structure . It is often used as a building block for constructing larger molecules due to its functional groups and synthesis versatility.


Synthesis Analysis

The synthesis of 6-Chlorothiazolo[4,5-b]pyridine-2-thiol involves the use of 2-Amino-3-bromo-5-chloropyridine as a raw material . The solid product is triturated with demineralized water and ethanol, filtered, washed with ethanol and hexane, and then dried in vacuo at 45° C .


Molecular Structure Analysis

The molecular formula of 6-Chlorothiazolo[4,5-b]pyridine-2-thiol is C6H3ClN2S2, and its molecular weight is 202.68 . It has one hydrogen bond donor and three hydrogen bond acceptors .


Chemical Reactions Analysis

The compound is involved in reactions that include refluxing for several hours and adjusting the reaction mixture to a specific pH . It is slightly soluble in water but soluble in various organic solvents such as ethanol, acetone, and chloroform.


Physical And Chemical Properties Analysis

6-Chlorothiazolo[4,5-b]pyridine-2-thiol is a yellow solid with a melting point of 161-163°C. It has a topological polar surface area of 82.3 and a complexity of 187 .

Scientific Research Applications

Antibacterial Activity

Compounds derived from 6-Chlorothiazolo[4,5-b]pyridine-2-thiol, such as 1,3,4-oxadiazole thioether derivatives, have demonstrated significant antibacterial activities. For instance, these derivatives showed potent inhibitory effects against Xanthomonas oryzae pv. oryzae, a pathogen responsible for rice bacterial blight, with some compounds outperforming commercial agents in bioassays (Song et al., 2017).

Herbicidal Activity

Derivatives of 6-Chlorothiazolo[4,5-b]pyridine-2-thiol have also been explored for their potential as herbicides. Synthesized compounds exhibited auxin-like herbicidal symptoms, with significant activity observed particularly on dicotyledonous species, indicating their potential use in agriculture for weed control (Hegde & Mahoney, 1993).

Anti-inflammatory Activity

Research into thiazolo[3,2-b][1,2,4]triazole derivatives bearing the pyridin-3/4-yl moiety, which can be synthesized from compounds related to 6-Chlorothiazolo[4,5-b]pyridine-2-thiol, revealed good anti-inflammatory agents. This finding opens up possibilities for the development of new anti-inflammatory drugs (Toma et al., 2017).

Electrochromic Materials

The analogs of 6-Chlorothiazolo[4,5-b]pyridine-2-thiol have been utilized in the development of donor-acceptor-type electrochromic polymers. These materials, which incorporate thiadiazolo[3,4-c]pyridine units, showcase lower bandgap, favorable redox activity, stability, and fast switching times, highlighting their potential for use in electrochromic devices (Ming et al., 2015).

Safety And Hazards

The compound is toxic to aquatic organisms and can cause skin and eye irritation in humans. It is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye. Use of personal protective equipment and chemical impermeable gloves is recommended .

properties

IUPAC Name

6-chloro-3H-[1,3]thiazolo[4,5-b]pyridine-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3ClN2S2/c7-3-1-4-5(8-2-3)9-6(10)11-4/h1-2H,(H,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNODJDUJWQRQEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC2=C1SC(=S)N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3ClN2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10625329
Record name 6-Chloro[1,3]thiazolo[4,5-b]pyridine-2(3H)-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10625329
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Chlorothiazolo[4,5-b]pyridine-2-thiol

CAS RN

488742-54-7
Record name 6-Chloro[1,3]thiazolo[4,5-b]pyridine-2(3H)-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10625329
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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